![molecular formula C44H54Br2N2 B14308207 1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide CAS No. 116341-03-8](/img/structure/B14308207.png)
1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, a bipyridinium core, and a long dodecyl chain, making it an interesting subject for research in materials science, chemistry, and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide typically involves multiple steps, including the functionalization of pyrene, the formation of the bipyridinium core, and the attachment of the dodecyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of pyrene-quinone derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridinium core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Aplicaciones Científicas De Investigación
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is primarily influenced by its structural components:
Pyrene Moiety: Acts as a fluorescent probe, allowing for the detection and imaging of biological molecules.
Bipyridinium Core: Can interact with various molecular targets, including DNA and proteins, through electrostatic and π-π interactions.
Dodecyl Chain: Enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
Comparación Con Compuestos Similares
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can be compared to other similar compounds, such as:
N-dodecyl-3,6-di(pyren-1-yl)carbazole: Similar in having a pyrene moiety and a long alkyl chain but differs in the core structure, which is carbazole instead of bipyridinium.
N-dodecyl-1,3,6-tri(pyren-1-yl)carbazole: Contains multiple pyrene units and a carbazole core, offering different electronic and photophysical properties.
N-dodecyl-1,3,6,8-tetra(pyren-1-yl)carbazole: Features four pyrene units and a carbazole core, providing enhanced fluorescence and stability.
Propiedades
Número CAS |
116341-03-8 |
|---|---|
Fórmula molecular |
C44H54Br2N2 |
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
1-dodecyl-4-[1-(6-pyren-1-ylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C44H54N2.2BrH/c1-2-3-4-5-6-7-8-9-11-14-30-45-32-26-36(27-33-45)37-28-34-46(35-29-37)31-15-12-10-13-17-38-20-21-41-23-22-39-18-16-19-40-24-25-42(38)44(41)43(39)40;;/h16,18-29,32-35H,2-15,17,30-31H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
PINWBRMPQXVZPP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


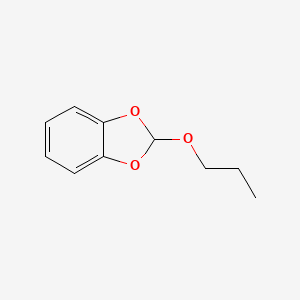
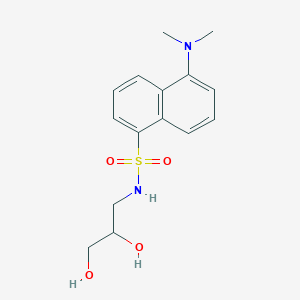
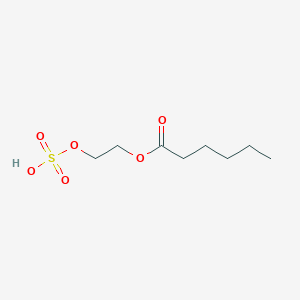
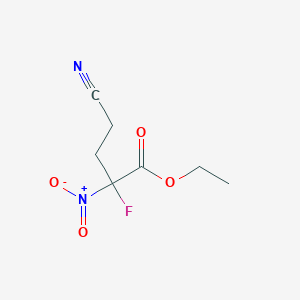
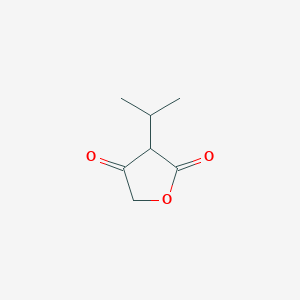
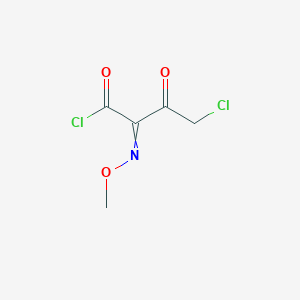

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
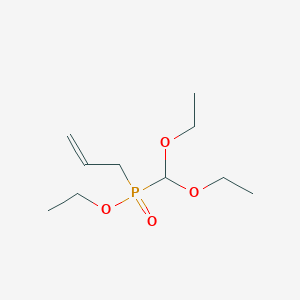

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
